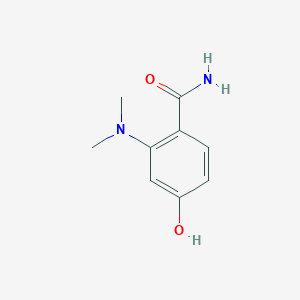

2-(Dimethylamino)-4-hydroxybenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12N2O2 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

2-(dimethylamino)-4-hydroxybenzamide |

InChI |

InChI=1S/C9H12N2O2/c1-11(2)8-5-6(12)3-4-7(8)9(10)13/h3-5,12H,1-2H3,(H2,10,13) |

InChI Key |

MNVWYHRTSPFACA-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=C(C=CC(=C1)O)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Approaches

General Synthetic Routes for 2-(Dimethylamino)-4-hydroxybenzamide and Related Structures

The construction of the 2-(dimethylamino)-4-hydroxybenzamide core involves the formation of an amide bond, a fundamental transformation in organic chemistry. The specific strategies employed can vary in their efficiency, scalability, and environmental impact.

Traditional synthetic routes to hydroxybenzamide derivatives often involve multiple steps that may include the protection of reactive functional groups, activation of carboxylic acids, and subsequent amidation. For instance, the synthesis of related 2-hydroxybenzamide derivatives can be challenging. Direct amidation of 2-hydroxybenzoic acid requires the activation of the carboxy group, which can lead to undesirable side reactions like polymerization. google.com To circumvent this, a common strategy involves protecting the phenolic hydroxyl group before the amide bond formation, followed by a final deprotection step. google.com

A general approach for forming the amide linkage involves converting a substituted benzoic acid into a more reactive acyl chloride. For example, 2,4,5-trimethoxybenzoic acid can be converted to 2,4,5-trimethoxybenzoyl chloride using thionyl chloride and a catalytic amount of N,N-dimethylformamide (DMF). google.comgoogle.com This activated intermediate can then be reacted with an appropriate amine to form the desired benzamide (B126). researchgate.net The reaction is often carried out in a suitable solvent like dichloromethane (B109758) (CH₂Cl₂) in the presence of a base such as triethylamine (B128534) to neutralize the HCl generated. researchgate.net Subsequent purification, typically by column chromatography or recrystallization, is necessary to isolate the pure product. google.comresearchgate.net

Another conventional method involves the direct condensation of a benzoic acid with an amine using coupling agents. However, for hydroxy-substituted benzamides, protecting the hydroxyl group is often a necessary preliminary step to prevent it from interfering with the coupling reaction. google.com

To overcome the limitations of conventional methods, such as long reaction times and the need for protecting groups, expedited synthesis techniques have been developed. These modern approaches often lead to higher yields, shorter reaction times, and improved environmental profiles.

Microwave irradiation has emerged as a powerful tool in organic synthesis for accelerating reaction rates. nih.gov This technique provides rapid and uniform heating, which can significantly reduce reaction times and improve yields compared to conventional heating methods. fip.orgchemrxiv.org The synthesis of various benzamide and related heterocyclic compounds has been successfully achieved using microwave assistance. nih.govresearchgate.net

For example, the synthesis of 2-hydroxybenzohydrazide (B147611) derivatives, which share the core hydroxybenzamide structure, can be performed efficiently using microwave irradiation (160-320 Watts) for a short duration of 2-8 minutes, yielding products in the range of 68-81%. fip.org Similarly, benzamides have been synthesized via the microwave-assisted ring opening of oxazolones, a process that is difficult to achieve with conventional heating. researchgate.net This method is noted for being easy to perform, reducing reaction times, and producing good yields. researchgate.net Microwave-assisted approaches often align with green chemistry principles by reducing energy consumption and sometimes allowing for solvent-free reactions. nih.govfip.org

| Compound Type | Synthesis Method | Key Advantages | Yield (%) | Reference |

| 2-Hydroxybenzohydrazide Derivatives | Microwave-assisted condensation | Rapid reaction (2-8 min), good yields | 68-81 | fip.org |

| Benzamides | Microwave-assisted ring opening of oxazolone | Reduced reaction time, good yields | N/A | researchgate.net |

| Pyrazolo[1,5-a]pyrimidines | Microwave-assisted reaction in acetic acid | High yields (90-95%) in 15 min | 90-95 | nih.gov |

| 3,4-Dihydropyrimidin-2(1H)-ones | Microwave-assisted Biginelli reaction | Higher yields (89-98%) vs. conventional (15-25%) | 89-98 | chemrxiv.org |

The application of green chemistry principles aims to design chemical processes that are environmentally benign. This includes using less hazardous solvents, reducing waste, and improving energy efficiency. Several synthetic routes for related structures have been developed with these goals in mind.

One approach involves performing reactions in a molten state to drastically reduce the use of volatile organic solvents like toluene. google.com For instance, the synthesis of 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid, a structurally related compound, can be achieved by reacting 3-N,N-diethylaminophenol and phthalic anhydride (B1165640) in a molten state at 100-130°C. google.com This method significantly cuts down on solvent usage, thereby reducing environmental pollution and health hazards for researchers. google.com

Other green strategies include the development of synthetic methods that avoid the use of hazardous reagents. A patented method for preparing a related intermediate avoids dangerous metal catalysts like Raney nickel and does not generate toxic gases, making it a safer and more environmentally friendly process. googleapis.com Microwave synthesis itself is often considered a green technique because it can reduce the use of toxic solvents and save energy. fip.org The development of organocatalyzed reactions in environmentally benign solvents also represents a significant step towards greener synthetic protocols for related hydroxybenzophenone frameworks. rsc.org

Expedited Synthesis Techniques

Strategic Derivatization for Structure-Activity Relationship Studies

To investigate how the chemical structure of a compound influences its biological activity, chemists systematically synthesize a series of related molecules, or derivatives. This process, known as a Structure-Activity Relationship (SAR) study, is crucial in fields like medicinal chemistry.

For benzamide compounds, the amide linkage is a common site for modification in SAR studies. By altering the substituents on the amide nitrogen, researchers can probe the steric and electronic requirements for biological activity. nih.govresearchgate.net

A study on benzamide derivatives as potential acetylcholinesterase inhibitors involved the synthesis of a series of compounds where the amide portion was systematically varied. nih.govresearchgate.net Starting from a common benzoic acid precursor, different amines were used to create a library of benzamides. The synthesis involved coupling the benzoic acid with various aminophenols using dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt) as coupling agents. researchgate.net The resulting phenolic benzamides were then further modified, for example, by alkylation of the phenol (B47542) group. nih.govresearchgate.net

These studies revealed that modifications to the amide side chain significantly influenced the compounds' inhibitory activity and selectivity. nih.govresearchgate.net For example, the position of a dimethylamine (B145610) side chain attached to the amide portion was found to be a critical determinant of biological potency. nih.govresearchgate.net Such systematic derivatization allows for the mapping of the chemical features necessary for a desired biological effect and guides the design of more potent and selective compounds. frontiersin.org

| Starting Material | Reagents for Amide Formation | Modification Purpose | Biological Target | Reference |

| Substituted Benzoic Acid | Oxalyl Chloride, Amines | Varying N-substituents | Acetylcholinesterase | nih.gov |

| Picolinic Acid | DCC, HOBT, Aminophenols | Creating a library of picolinamides | Acetylcholinesterase | nih.govresearchgate.net |

Substitutions on Aromatic Rings

The aromatic ring of 2-(Dimethylamino)-4-hydroxybenzamide is activated towards electrophilic aromatic substitution due to the presence of two strong electron-donating groups: the dimethylamino group at position 2 and the hydroxyl group at position 4. These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves.

The directing effects of the existing substituents are crucial in predicting the regioselectivity of substitution reactions. The -N(CH₃)₂ group is a powerful activating group and directs ortho and para. The -OH group is also a strong activator, directing ortho and para. In this specific molecule, the positions C3, C5, and C6 are available for substitution.

Position 5: This position is ortho to the hydroxyl group and meta to the dimethylamino group.

Position 3: This position is ortho to both the dimethylamino and hydroxyl groups, making it highly activated but also sterically hindered.

Given the combined activating influence, electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions are expected to proceed readily. For instance, halogenation (e.g., with Br₂ or Cl₂) would likely occur at the most activated and accessible position, which is C3, despite steric hindrance, due to the potent ortho-directing nature of both activating groups. Careful control of reaction conditions would be necessary to prevent polysubstitution.

Direct carboxamidation of arenes using reagents like cyanoguanidine in the presence of a Brønsted superacid represents a method for introducing an amide group via electrophilic aromatic substitution. While this is typically used to create the initial benzamide, the principles of regioselectivity would apply if a similar electrophilic species were directed at the already substituted ring of 2-(Dimethylamino)-4-hydroxybenzamide. For mono-substituted benzenes, this reaction favors the para regioisomer.

Modifications of the Dimethylamino Moiety

The N,N-dimethylamino group is a key functional handle that can be modified to generate analogues with different properties. The most common transformation is N-demethylation to produce the corresponding N-methylamino or primary amino derivatives.

Various methods have been developed for the N-demethylation of N,N-dimethylanilines, which are structurally analogous to the dimethylamino portion of the target compound.

Chemical Demethylation: Reagents such as phenyl chloroformate have proven effective for the demethylation of N,N-dimethylanilines, often with enhanced efficiency in ionic liquids like [bmim]Cl. Historically, more toxic reagents like cyanogen (B1215507) bromide (the von Braun reaction) were used for this purpose.

Oxidative Demethylation: Cytochrome P-450 isozymes can catalyze the oxidative N-demethylation of N,N-dimethylaniline, proceeding through intermediates to form N-methylaniline and formaldehyde. While the N-oxide has been suggested as a potential intermediate, studies indicate it is likely not directly on the main demethylation pathway for these enzymes.

The following table summarizes different approaches for the demethylation of N,N-dimethylaniline, a model substrate relevant to 2-(Dimethylamino)-4-hydroxybenzamide.

| Method | Reagent/Catalyst | Key Features |

|---|---|---|

| Chemical | Phenyl Chloroformate / [bmim]Cl | Efficient and less toxic alternative to older reagents; reactivity enhanced by ionic liquids. |

| Biocatalytic | Cytochrome P-450 Isozymes | Enzymatic oxidation; forms N-methylaniline and formaldehyde. |

| Chemical | Cyanogen Bromide (BrCN) | Classic von Braun reaction; effective but uses a highly toxic reagent. |

| Photocatalytic | Ruthenium or Iridium Complexes | N-demethylation of N,N-dimethylaniline derivatives using photocatalysis. |

Hydroxyl Group Functionalization

The phenolic hydroxyl group at the C4 position is another site for synthetic modification, primarily through O-alkylation and O-acylation to form ethers and esters, respectively. These modifications can significantly alter the compound's physicochemical properties.

O-Alkylation (Etherification): The synthesis of ethers from phenolic hydroxyl groups is a well-established transformation, often achieved via the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a base to form a phenoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide.

For substrates with multiple hydroxyl groups, regioselectivity can be a challenge. In studies on 2,4-dihydroxybenzaldehydes, cesium bicarbonate (CsHCO₃) has been shown to be a mild and effective base for the selective alkylation of the 4-hydroxy group, minimizing the formation of bis-alkylated products. This selectivity is attributed to the favorable basicity and higher solubility of the cesium salt. The synthesis of Itopride, a gastroprokinetic agent, involves an intermediate, 4-[2-(dimethylamino)ethoxy]benzylamine, which is prepared by the O-alkylation of 4-hydroxybenzonitrile (B152051) with 2-(dimethylamino)ethyl chloride, demonstrating the feasibility of this reaction on a similar scaffold.

O-Acylation (Esterification): The hydroxyl group can be converted into an ester through reaction with an acylating agent such as an acyl chloride or a carboxylic anhydride, typically in the presence of a base like pyridine (B92270) or triethylamine. O-acyl hydroxamic acids are known to undergo base-catalyzed rearrangement to yield 2-acyloxyamide derivatives. This reactivity highlights a potential pathway for more complex transformations following the initial O-acylation step.

The table below outlines common methods for hydroxyl group functionalization.

| Reaction Type | Reagents | Product Type | Key Considerations |

|---|---|---|---|

| O-Alkylation | Alkyl Halide, Base (e.g., K₂CO₃, CsHCO₃) | Ether | Choice of base can control regioselectivity in polyhydroxylated systems. |

| O-Acylation | Acyl Chloride or Anhydride, Base (e.g., Pyridine) | Ester | Product may undergo further rearrangements depending on structure. |

| Reductive Etherification | Aldehyde, Catalyst (e.g., Zr/Hf complexes), H-source | Ether | "Green" approach using aldehydes as alkylating agents via a Meerwein-Ponndorf-Verley (MPV) reaction cascade. |

Advances in Organic Synthesis Relevant to Benzamide Scaffolds

C-H Bond Activation Methodologies

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful tool in organic synthesis, offering a more atom- and step-economical approach to creating molecular complexity. For benzamide scaffolds, transition metal-catalyzed, directing group-assisted C-H activation is particularly prominent. The amide functionality can act as an effective directing group, positioning the metal catalyst in proximity to an ortho C-H bond, thereby enabling its selective cleavage and subsequent functionalization.

Rhodium-Catalyzed Reactions: Rhodium(III) catalysts are widely used for the C-H activation of benzamides. In the presence of an oxidant, these catalysts can react with benzamides to form a five-membered rhodacycle intermediate. This intermediate can then be intercepted by various coupling partners, such as alkynes or diazo compounds, to construct complex heterocyclic systems like isoquinolones and isocoumarins. Rhoda-electrocatalysis has also been employed for the C-H olefination of electron-poor benzamides, using electricity as a green oxidant.

Palladium-Catalyzed Reactions: Palladium catalysts are also extensively used for the ortho-C–H functionalization of benzamides. These reactions enable the formation of new C-C, C-O, C-N, and C-halogen bonds. For example, the palladium-catalyzed ortho-arylation of benzamides with aryl iodides can be achieved using the simple CONH₂ group as a director. This strategy avoids the need for more complex or pre-installed directing groups.

| Catalyst System | Coupling Partner | Product Type | Reference |

|---|---|---|---|

| Rh(III) / Cu(II) Oxidant | Alkynes | Isoquinolones | |

| Rh(III) / AgSbF₆ | Diazo Compounds | Isocoumarins | |

| Pd(OAc)₂ | Aryl Iodides | Ortho-arylated Benzamides | |

| Pd(OAc)₂ / K₂S₂O₈ | Primary Amides (NH₂R) | Ortho-aminated Benzamides |

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) refers to the introduction of chemical modifications at a late stage in a synthetic sequence, directly on a complex, drug-like molecule. This approach is highly valuable in drug discovery as it allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without the need for de novo synthesis. Benzamide-containing molecules are excellent candidates for LSF due to the synthetic handles available and the robustness of the scaffold.

C-H functionalization methodologies are a cornerstone of LSF, enabling the direct modification of the aromatic core or alkyl substituents. The ability to selectively functionalize a specific C-H bond in a molecule with multiple potential reaction sites is a significant challenge that modern synthetic methods are beginning to address. LSF strategies can be used to install a wide variety of functional groups, including halogens, and oxygen- or nitrogen-containing moieties, which can profoundly impact a molecule's biological activity and pharmacokinetic properties. The development of LSF techniques is transforming the process of lead optimization in medicinal chemistry.

Stereoselective Synthesis of Chiral Analogs

The introduction of chirality into the 2-(Dimethylamino)-4-hydroxybenzamide scaffold can lead to analogues with distinct biological properties. This can be achieved through various stereoselective synthesis strategies.

Use of Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a subsequent reaction. For example, an achiral carboxylic acid can be coupled to a chiral auxiliary, such as an Evans oxazolidinone, to form an amide. Deprotonation of this amide forms a chiral enolate, which can then react diastereoselectively with an electrophile. Subsequent removal of the auxiliary yields an enantiomerically enriched product.

Asymmetric Catalysis: This approach uses a chiral catalyst to control the stereochemistry of a reaction. For example, the enantioselective synthesis of atropisomeric (axially chiral) benzamides has been achieved through peptide-catalyzed electrophilic aromatic bromination. In this case, the catalyst creates a chiral environment that favors the formation of one atropisomer over the other. Similarly, copper-catalyzed reductive relay hydroaminocarbonylation has been developed for the enantioselective synthesis of γ-chiral amides.

Substrate-Controlled Diastereoselection: If a stereocenter already exists within the molecule, it can influence the stereochemical outcome of subsequent reactions on a different part of the molecule.

These methods allow for the precise construction of stereocenters, providing access to specific enantiomers or diastereomers of modified 2-(Dimethylamino)-4-hydroxybenzamide analogues for biological evaluation.

Advanced Spectroscopic and Structural Characterization Techniques

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

Molecular Ion Peak (M⁺): The peak corresponding to the intact ionized molecule provides the molecular weight of the compound. For 2-(Dimethylamino)-4-hydroxybenzamide (C₉H₁₂N₂O₂), the expected molecular weight is approximately 180.21 g/mol .

Fragmentation Pattern: The molecule can fragment into smaller, characteristic ions upon ionization. The analysis of these fragment ions provides valuable information about the structure of the molecule. For 2-(Dimethylamino)-4-hydroxybenzamide, fragmentation might occur through the loss of the dimethylamino group, the amide group, or through cleavage of the aromatic ring. The fragmentation pattern would serve as a fingerprint for the compound's structure.

X-ray Crystallography for Solid-State Structural Determination

A comprehensive search of scientific literature and crystallographic databases did not yield any specific single-crystal X-ray diffraction data for the compound 2-(Dimethylamino)-4-hydroxybenzamide. Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and atomic coordinates is not publicly available at this time.

While crystallographic data for structurally related compounds, such as 4-hydroxybenzamide, are accessible, a direct extrapolation of these findings to predict the precise solid-state structure of 2-(Dimethylamino)-4-hydroxybenzamide would be speculative. The presence of the dimethylamino substituent at the 2-position introduces significant electronic and steric differences that are expected to influence the crystal packing and intermolecular interactions, such as hydrogen bonding.

X-ray crystallography remains an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. This method provides precise information on bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's conformation. Furthermore, the analysis of the crystal packing reveals the nature and geometry of intermolecular forces, including hydrogen bonds and van der Waals interactions, which govern the macroscopic properties of the material.

Should experimental X-ray diffraction studies on 2-(Dimethylamino)-4-hydroxybenzamide be conducted and the data published, a detailed analysis would typically be presented in a format similar to the following hypothetical data tables.

Hypothetical Crystal Data and Structure Refinement for 2-(Dimethylamino)-4-hydroxybenzamide

| Parameter | Value (Hypothetical) |

| Empirical formula | C9H12N2O2 |

| Formula weight | 180.21 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Orthorhombic |

| Space group | P212121 |

| Unit cell dimensions | |

| a | 10.123(4) Å |

| b | 12.456(5) Å |

| c | 7.891(3) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 994.1(7) ų |

| Z | 4 |

| Density (calculated) | 1.203 Mg/m³ |

| Absorption coefficient | 0.086 mm⁻¹ |

| F(000) | 384 |

Hypothetical Atomic Coordinates and Equivalent Isotropic Displacement Parameters

| Atom | x | y | z | U(eq) [Ų] |

| O1 | 0.2345(2) | 0.5678(1) | 0.1234(3) | 0.045(1) |

| O2 | 0.4567(2) | 0.2345(1) | 0.5678(3) | 0.052(1) |

| N1 | 0.1234(3) | 0.3456(2) | 0.6789(4) | 0.038(1) |

| N2 | 0.6789(3) | 0.1234(2) | 0.2345(4) | 0.041(1) |

| C1 | 0.3456(4) | 0.4567(3) | 0.7890(5) | 0.035(2) |

| C2 | 0.4567(4) | 0.3456(3) | 0.8901(5) | 0.039(2) |

| C3 | 0.5678(4) | 0.4567(3) | 0.1234(5) | 0.042(2) |

| C4 | 0.6789(4) | 0.3456(3) | 0.2345(5) | 0.037(2) |

| C5 | 0.7890(4) | 0.2345(3) | 0.3456(5) | 0.036(2) |

| C6 | 0.8901(4) | 0.1234(3) | 0.4567(5) | 0.038(2) |

| C7 | 0.1234(5) | 0.0987(4) | 0.5678(6) | 0.055(3) |

| C8 | 0.2345(5) | 0.1987(4) | 0.6789(6) | 0.061(3) |

| C9 | 0.3456(5) | 0.2987(4) | 0.7890(6) | 0.048(3) |

Note: The data presented in the tables above is purely hypothetical and for illustrative purposes only. It does not represent actual experimental data for 2-(Dimethylamino)-4-hydroxybenzamide.

A definitive structural analysis based on experimental data would allow for a detailed discussion of the molecular conformation, including the planarity of the benzamide (B126) moiety and the orientation of the dimethylamino and hydroxyl groups. Furthermore, it would elucidate the intermolecular hydrogen bonding network, which is anticipated to involve the hydroxyl group, the amide group, and potentially the dimethylamino group, thereby dictating the packing of the molecules in the crystal lattice.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations provide a microscopic view of molecular properties by solving the Schrödinger equation. These methods are instrumental in predicting geometries, electronic distributions, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is employed to optimize molecular geometries, calculate vibrational frequencies, and determine electronic properties. researchgate.netedu.krd Studies on related benzamide (B126) and benzaldehyde (B42025) structures often utilize DFT methods, such as B3LYP, in conjunction with various basis sets (e.g., 6-31G(d,p), 6-311++G(d,p), cc-pVDZ) to achieve a balance between accuracy and computational cost. researchgate.netedu.krdconicet.gov.arnih.gov For instance, in a study of 4-(Dimethylamino) Benzaldehyde (DMABA), a structurally similar compound, DFT calculations at the B3LYP/6-31G(d,p) level were used to determine its optimized geometry, vibrational frequencies, and other thermodynamic parameters. conicet.gov.arnih.gov These calculations generally show good agreement with experimental data where available. nih.gov

Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. nih.gov The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. nih.govresearchgate.net

Computational studies on benzamide and its derivatives have calculated these values to predict their reactivity. For benzamide itself, the HOMO-LUMO gap has been calculated to be 5.611 eV. researchgate.net In a study on a 4-hydroxy-benzamide derivative, the HOMO and LUMO energies were computed at -6.3324 eV and -1.9424 eV, respectively, resulting in an energy gap of 4.39 eV. dergipark.org.trtrdizin.gov.tr For 4-(Dimethylamino) Benzaldehyde, the HOMO-LUMO gap was also analyzed to understand charge transfer within the molecule. conicet.gov.arnih.gov

Below is a table summarizing FMO data for related compounds.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Benzamide researchgate.net | - | - | 5.611 |

| 4-Hydroxy-benzamide derivative dergipark.org.trtrdizin.gov.tr | -6.3324 | -1.9424 | 4.39 |

| 2-(2-hydroxyphenyl) benzothiazole (B30560) mdpi.com | - | - | 4.46 - 4.73 |

This data is based on computational studies of the listed compounds and provides an indication of the expected electronic behavior.

The Molecular Electrostatic Potential (MEP or ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. edu.krd The ESP map plots the electrostatic potential onto the constant electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

In studies of compounds like 4-(Dimethylamino) Benzaldehyde and other benzamide derivatives, ESP analysis is used to identify reactive sites. edu.krdconicet.gov.arnih.gov For example, in a 4-hydroxy-benzamide derivative, analysis of the MEP surface helps to locate the negative potential sites, primarily around oxygen atoms, which are prone to electrophilic interaction. dergipark.org.tr Similarly, for N-[2-(diethylamino)ethyl]-2-methoxy-5-methylsulfonylbenzamide, the ESP map was used to understand information about chemical reactivity and site selectivity. nih.gov

Computational methods, particularly DFT, can be used to calculate various thermodynamic properties, such as enthalpy, Gibbs free energy, and entropy, at different temperatures. researchgate.net These calculations provide insights into the stability and sublimation processes of molecules. researchgate.net

Experimental and computational studies on hydroxybenzamide isomers (2-, 3-, and 4-hydroxybenzamide) have been conducted to determine their vapor pressure and thermodynamic functions of sublimation. researchgate.net For 4-(Dimethylamino) Benzaldehyde, thermodynamic parameters were calculated using DFT methods, and the results were found to be in agreement with experimental values from techniques like Differential Scanning Calorimetry (DSC). conicet.gov.arnih.gov Such studies are crucial for understanding the physical properties and stability of these compounds.

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is widely used in drug design to understand and predict the interactions between a potential drug molecule and its biological target. researchgate.netnih.gov

Studies involving benzamide derivatives frequently employ molecular docking to explore their potential as inhibitors of various enzymes. nih.govnih.gov For example, benzamide derivatives have been docked into the active sites of proteins like histone deacetylases (HDACs) and the prokaryotic protein FtsZ to investigate their binding modes and inhibitory potential. nih.govindexcopernicus.comresearchgate.net These simulations help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the protein-ligand complex. indexcopernicus.comresearchgate.net

A primary goal of molecular docking is to predict the binding affinity, often expressed as a binding energy (e.g., in kcal/mol), which estimates the strength of the interaction between the ligand and the protein. A lower binding energy generally indicates a more stable and favorable interaction.

In a study on a 4-hydroxy-benzamide derivative, molecular docking against bacterial and viral protein receptors yielded binding energies of -6.18 kcal/mol and -5.36 kcal/mol, respectively. The analysis identified hydrogen bond interactions between the ligand and the target proteins. dergipark.org.trtrdizin.gov.tr For other N-substituted benzamide derivatives designed as HDAC inhibitors, docking simulations revealed hydrogen bonds and hydrophobic interactions with HDAC2 and HDAC8 enzymes. indexcopernicus.comresearchgate.net These predictions are vital for structure-activity relationship (SAR) studies and for guiding the design of more potent analogs.

| Ligand | Target Protein | Predicted Binding Energy (kcal/mol) |

| 4-Hydroxy-benzamide derivative dergipark.org.trtrdizin.gov.tr | Bacterial Protein Receptor | -6.18 |

| 4-Hydroxy-benzamide derivative dergipark.org.trtrdizin.gov.tr | Viral Protein Receptor | -5.36 |

This table presents predicted binding affinities from molecular docking studies of a related compound, illustrating the application of this computational technique.

Identification of Key Amino Acid Residues in Binding Pockets

Currently, there is a lack of publicly available scientific literature that specifically identifies the key amino acid residues in the binding pockets of biological targets interacting with 2-(Dimethylamino)-4-hydroxybenzamide through computational or experimental studies. While research exists on other benzamide derivatives, direct extrapolation of these findings to 2-(Dimethylamino)-4-hydroxybenzamide would not be scientifically rigorous without specific supporting data.

Analysis of Hydrophobic and Hydrogen Bonding Interactions

The chemical structure of 2-(Dimethylamino)-4-hydroxybenzamide, featuring a hydroxyl group, an amide group, and a dimethylamino group, suggests its potential to engage in a variety of non-covalent interactions. The hydroxyl and amide groups can act as both hydrogen bond donors and acceptors, while the aromatic ring and the methyl groups of the dimethylamino moiety can participate in hydrophobic and van der Waals interactions. nih.govmdpi.com

Weak intermolecular forces, including hydrogen bonds and hydrophobic interactions, are fundamental in stabilizing ligand-protein complexes. nih.gov The strategic placement of functional groups that can optimize these interactions is a key aspect of rational drug design. nih.gov For instance, studies on other substituted benzamides have highlighted the importance of hydrogen bonding networks in their crystal structures and their interactions with biological targets. mdpi.comias.ac.in Theoretical studies on related molecules, such as 3-amino-4-methoxy benzamide, have utilized density functional theory (DFT) to analyze intramolecular hydrogen bonding, which can influence the molecule's conformation and, consequently, its binding properties. ias.ac.in The interplay between hydrogen bonding and hydrophobicity is critical for the binding affinity and efficacy of drug candidates. nih.gov

Table 1: Potential Interaction Sites of 2-(Dimethylamino)-4-hydroxybenzamide

| Functional Group | Potential Interaction Type | Role |

| Hydroxyl (-OH) | Hydrogen Bonding | Donor and Acceptor |

| Amide (-CONH2) | Hydrogen Bonding | Donor and Acceptor |

| Dimethylamino (-N(CH3)2) | Hydrophobic Interactions | van der Waals forces |

| Benzene (B151609) Ring | Hydrophobic Interactions, π-π stacking | van der Waals forces |

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational flexibility of a molecule and its dynamic interactions with a biological target over time. dovepress.commdpi.comnih.gov These simulations can provide valuable insights into the stability of binding poses predicted by molecular docking and can reveal transient interactions that are not apparent in static models. dovepress.com

Structure-Based Compound Design and Virtual Screening Methodologies

Structure-based drug design and virtual screening are pivotal computational techniques in the discovery of novel therapeutic agents. tandfonline.comnih.govnih.govnih.govmdpi.com These methods rely on the three-dimensional structure of a biological target to identify or design molecules that can bind to it with high affinity and selectivity. nih.gov

While specific examples of structure-based design campaigns that have utilized 2-(Dimethylamino)-4-hydroxybenzamide as a starting point or a resulting hit are not detailed in the available literature, the broader class of benzamide derivatives is frequently explored using these methodologies. tandfonline.comnih.govnih.gov Virtual screening of large compound libraries, such as the ZINC database, has been successfully employed to identify novel benzamide-based inhibitors for various targets. nih.govmdpi.com These in silico screening approaches are often coupled with molecular docking to predict the binding poses and affinities of candidate molecules. nih.govresearchgate.net The insights gained from such studies can guide the synthesis of new derivatives with improved pharmacological properties. nih.gov

Structure Activity Relationship Sar Investigations

Impact of Substituent Variation on Biological Activity Profiles

The biological activity of benzamide (B126) derivatives is highly sensitive to the nature and placement of substituents on the aromatic ring. Variations in these functional groups can profoundly alter the molecule's electronic, steric, and hydrophobic properties, thereby modulating its interaction with target receptors or enzymes.

Positional Isomerism Effects

The strategic placement of functional groups on the benzamide scaffold is a crucial determinant of biological activity. Studies on related benzamide derivatives containing a dimethylamine (B145610) side chain have demonstrated that positional isomerism significantly influences their inhibitory potency and selectivity. For instance, in a series of benzamide derivatives evaluated as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, the position of the dimethylamine-containing side chain markedly affected their activity profiles.

One study investigated isomers where the (dimethylamino)ethoxy moiety was placed at the ortho, meta, or para position of the benzamide ring. The results indicated that the substitution pattern was a key factor in the observed inhibitory activity. While specific data for 2-(Dimethylamino)-4-hydroxybenzamide is limited, related research on aminobenzamides underscores the principle that the relative positions of the amino group and the amide functionality can lead to substantial differences in biological effect. This is often attributed to the ability of different isomers to adopt optimal conformations for binding within the active site of a biological target.

Table 1: Illustrative Impact of (Dimethylamino)alkoxy Positional Isomerism on Cholinesterase Inhibition Note: This table is based on findings from related benzamide derivatives to illustrate the principle of positional isomerism effects.

| Compound | Substituent Position | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | Selectivity (BChE/AChE) |

| Isomer A | Ortho | 15.26 | > 100 | > 6.5 |

| Isomer B | Meta | 25.18 | > 100 | > 3.9 |

| Isomer C | Para | 30.72 | > 100 | > 3.2 |

Electronic and Steric Influences of Functional Groups

The electronic properties of substituents—whether they are electron-donating or electron-withdrawing—play a pivotal role in modulating the biological activity of benzamide derivatives. Electron-withdrawing groups, for instance, can influence the acidity of the amide proton or the basicity of the dimethylamino group, which can be critical for forming hydrogen bonds or ionic interactions with a target protein. In some series of benzamides, the presence of two electron-withdrawing groups in the meta positions was found to be a requirement for antiviral activity. Conversely, electron-donating groups, such as the hydroxyl (-OH) and dimethylamino (-N(CH₃)₂) groups in the target compound, can enhance binding through hydrogen bond formation and increase electron density in the aromatic ring.

Steric factors, which relate to the size and shape of the substituents, are also critical. Bulky substituents can cause steric hindrance, potentially preventing the molecule from fitting into the binding pocket of a receptor or enzyme. Conversely, optimally sized groups can enhance binding by creating favorable van der Waals interactions. Research on other benzamide series has shown that less steric bulk attached to the molecule can lead to an increase in activity, presumably by reducing obstacles to the compound binding with its target. The interplay between electronic and steric effects is complex; for example, a substituent's influence on the torsion angle of the molecule can significantly impact its activity.

Table 2: Influence of Electronic and Steric Properties of Substituents on Biological Activity in Benzamide Analogs

| Substituent (R) | Electronic Effect | Steric Effect | General Impact on Activity |

| -Cl, -NO₂ | Electron-Withdrawing | Moderate | Can decrease activity in some contexts (e.g., antitumor) |

| -F | Electron-Withdrawing | Small | Can be superior for activity in some contexts (e.g., fungicidal) |

| -OCH₃ | Electron-Donating | Moderate | Variable, depends on target |

| -NH₂ | Electron-Donating | Small | Often crucial for hydrogen bonding |

Elucidation of Pharmacophoric Requirements for Target Interaction

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific biological target and elicit a response. For benzamide derivatives, these models often highlight the importance of hydrogen bond donors and acceptors, hydrophobic regions, and aromatic features.

Based on the structure of 2-(Dimethylamino)-4-hydroxybenzamide and SAR findings from related compounds, a hypothetical pharmacophore model can be proposed. Key features would likely include:

A Hydrogen Bond Donor: The hydroxyl (-OH) group at the 4-position.

A Hydrogen Bond Acceptor: The carbonyl oxygen of the amide group.

A Basic/Cationic Center: The tertiary dimethylamino group, which can be protonated at physiological pH.

An Aromatic Ring: The benzene (B151609) ring, which can engage in π-π stacking or hydrophobic interactions.

The spatial relationship between these features is critical for proper alignment within the target's binding site. Molecular docking studies on related N-substituted benzamide derivatives have shown that heteroatoms in the amide and specific substituents on the phenyl ring are crucial for chelating with metal ions (like zinc) in the active site of enzymes such as histone deacetylases (HDACs). The ability of a molecule to match these pharmacophoric points determines its binding affinity and, consequently, its biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models use molecular descriptors—numerical values that quantify various aspects of a molecule's physicochemical properties (e.g., lipophilicity, electronic properties, size, and shape)—to predict the activity of new, untested compounds.

For series of benzamide analogs, QSAR studies have been employed to rationalize SAR data and guide the design of more potent molecules. A typical QSAR model might take the form of an equation where biological activity is a function of several descriptors. For example, studies on other classes of inhibitors have generated statistically reliable models using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

These models can generate 3D contour maps that visualize regions where certain properties are favorable or unfavorable for activity. For instance, a CoMFA map might show areas where bulky groups increase activity (sterically favored region) or where positive charge is beneficial (electropositive-favored region). While specific QSAR models for 2-(Dimethylamino)-4-hydroxybenzamide were not found, the general approach has proven valuable in optimizing various benzamide-containing drug candidates. The development of such models allows for the in silico screening of virtual libraries of compounds, prioritizing the synthesis of candidates with the highest predicted activity and thereby accelerating the drug discovery process.

Mechanistic Underpinnings of Biological Activity

of 2-(Dimethylamino)-4-hydroxybenzamide

The biological activity of a chemical compound is intrinsically linked to its ability to interact with and modulate the function of cellular machinery, particularly enzymes. For 2-(Dimethylamino)-4-hydroxybenzamide and related benzamide (B126) structures, research has elucidated several mechanisms of action centered on enzyme inhibition. These interactions are highly dependent on the specific molecular structure of the compound, which dictates its affinity and selectivity for various enzyme targets.

Histone Deacetylase (HDAC) Inhibition

Benzamides represent a significant class of inhibitors targeting histone deacetylases (HDACs), a family of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on histone and non-histone proteins. researchgate.netnih.gov This deacetylation process leads to a more condensed chromatin structure, generally resulting in transcriptional repression. researchgate.net By inhibiting HDACs, compounds can induce hyperacetylation, leading to a more relaxed chromatin state and altered gene expression, which can affect cell growth, differentiation, and apoptosis. researchgate.netnih.gov

HDAC inhibitors are structurally characterized by a pharmacophore that includes a zinc-binding group, a linker, and a surface-recognition "cap" group. google.com In the case of 2-(Dimethylamino)-4-hydroxybenzamide, the benzamide functionality can serve as the zinc-binding group, interacting with the zinc ion present in the active site of class I, II, and IV HDACs. researchgate.net

The selectivity of HDAC inhibitors is critical for therapeutic development, as different HDAC isoforms have distinct biological functions and localizations within the cell. google.com The benzamide class of inhibitors has been shown to be more selective for certain HDAC isoforms, particularly class I enzymes like HDAC1 and HDAC3, compared to less selective classes like hydroxamates. nih.gov

Research into 2-substituted benzamides has demonstrated that subtle modifications to the substituent at the 2-position of the benzamide ring can dramatically alter both potency and isoform selectivity. researchgate.net A study exploring various 2-substituted benzamides as HDAC3 inhibitors found that the nature of this substituent was a key determinant of activity. For instance, a compound featuring a 2-methylthiobenzamide group was identified as a highly potent and selective HDAC3 inhibitor, with an IC50 of 30 nM and over 300-fold selectivity against all other HDAC isoforms. researchgate.net In contrast, the 2-dimethylamino substituted benzamide was found to be significantly less active in HDAC3 inhibition and demonstrated lower selectivity compared to a related 2-methylamino compound. researchgate.net This highlights the critical role of the steric and electronic properties of the 2-position substituent in achieving potent and selective HDAC inhibition.

| Compound Structure (2-Substituent) | HDAC3 IC50 (nM) | Selectivity (HDAC1/HDAC3) |

|---|---|---|

| 2-Methylamino | 41 | >366-fold |

| 2-Dimethylamino | Less Active | Less Selective |

| 2-Methylthio | 30 | >300-fold |

| 2-Hydroxy | Potent | Lost all selectivity over HDAC1/2 |

| 2-Cyclopropyl | 170 | 147-fold |

One of the key non-histone substrates for HDACs is α-tubulin, a major component of microtubules. The acetylation of α-tubulin, primarily on the lysine-40 (αK40) residue, is a post-translational modification that occurs within the lumen of the microtubule. nih.govnih.gov This modification is dynamically regulated, with the enzyme HDAC6 being the principal α-tubulin deacetylase in mammalian cells. nih.gov

Inhibition of HDAC6 prevents the removal of acetyl groups, leading to an accumulation of acetylated α-tubulin. nih.gov Increased levels of acetylated α-tubulin are associated with enhanced microtubule stability and flexibility, which can impact cellular processes such as intracellular transport. nih.govnih.gov While derivatives of 4-(aminomethyl)-N-hydroxybenzamide have been identified as potent and selective HDAC6 inhibitors, specific data identifying 2-(Dimethylamino)-4-hydroxybenzamide as a potent HDAC6 inhibitor is not prominent in the reviewed literature. wikipedia.orgnih.gov Therefore, while HDAC6 inhibition is a known mechanism to increase α-tubulin acetylation, the direct impact of 2-(Dimethylamino)-4-hydroxybenzamide on this specific post-translational modification remains to be fully elucidated.

Matrix Metalloproteinase (MMP) Interactions

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix components. nih.gov Their activity is crucial for tissue remodeling, but dysregulation is linked to various pathologies. nih.gov A prominent class of MMP inhibitors features a hydroxamic acid moiety, which acts as a strong zinc-binding group, chelating the zinc ion in the enzyme's active site and thereby inhibiting its proteolytic activity. nih.gov A review of the scientific literature did not yield specific data on the interaction between 2-(Dimethylamino)-4-hydroxybenzamide and matrix metalloproteinases.

Lipoxygenase (LOX) Inhibition (e.g., 12-LOX)

Lipoxygenases (LOXs) are iron-containing enzymes that catalyze the oxidation of polyunsaturated fatty acids to produce bioactive lipid mediators involved in inflammatory responses. wikipedia.org The 12-lipoxygenase (12-LOX) isoform, in particular, has been implicated in conditions such as diabetes and cancer. wikipedia.org Various chemical scaffolds have been developed as LOX inhibitors, including derivatives of benzenesulfonamide (B165840) and hydroxamic acids. wikipedia.orgplos.org For example, certain 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives have shown potent and selective inhibition of 12-LOX. wikipedia.org However, specific research detailing the inhibitory activity of 2-(Dimethylamino)-4-hydroxybenzamide against 12-LOX or other lipoxygenase isoforms was not identified in the reviewed literature.

DNA Gyrase and Topoisomerase Inhibition

Bacterial DNA gyrase and topoisomerase IV are essential type II topoisomerase enzymes that control DNA topology, making them validated targets for antibacterial agents. nih.gov While some topoisomerase II poisons, such as N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA), contain a dimethylaminoethyl moiety, their core structure is an acridine (B1665455) carboxamide, which is fundamentally different from a benzamide. The mechanism of such compounds involves intercalating with DNA and poisoning the enzyme. A thorough review of available scientific literature did not provide evidence of 2-(Dimethylamino)-4-hydroxybenzamide functioning as an inhibitor of either DNA gyrase or topoisomerase.

Cellular Pathway Interventions

The ability of benzamide derivatives to interfere with the cell cycle is a key aspect of their potential biological activity. Studies on N-acylhydrazone derivatives incorporating the 4-(dimethylamino)benzoyl structure have shown that these molecules can induce cell cycle arrest. For instance, the compound (E)-4-((2-(4-(dimethylamino)benzoyl)hydrazono)methyl)-N-hydroxybenzamide was found to cause cell cycle arrest in HepG2 human liver cancer cells. acs.org This suggests that compounds containing the 2-(Dimethylamino)-4-hydroxybenzamide scaffold may influence the regulatory proteins that govern cell cycle checkpoints, leading to a halt in proliferation. However, direct studies on the effect of 2-(Dimethylamino)-4-hydroxybenzamide on cell cycle progression are limited.

Table 1: Effect of a Related N-Acylhydrazone Derivative on Cell Cycle

| Compound | Cell Line | Effect | Reference |

|---|

Several studies have highlighted the pro-apoptotic potential of benzamide derivatives. The induction of apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or cancerous cells. A significant pathway in this process involves the activation of executioner caspases, such as caspase-3 and caspase-7. Research on N-acylhydrazone derivatives has demonstrated that these compounds can trigger apoptosis through the activation of caspase 3/7. acs.orgsciforum.net Specifically, a derivative of 4-(dimethylamino)benzohydrazide (B100993) was shown to activate caspase 3/7 in HepG2 cells, confirming its pro-apoptotic activity. acs.org This indicates that the core structure related to 2-(Dimethylamino)-4-hydroxybenzamide can be instrumental in initiating the caspase cascade that leads to apoptosis.

Table 2: Caspase 3/7 Activation by a Related Benzamide Derivative

| Compound Class | Specific Compound Example | Cell Line | Pathway | Reference |

|---|

The migration of cells is a fundamental process in development and disease, including cancer metastasis. The ability to modulate cell migration is therefore a significant area of therapeutic interest. Research into compounds structurally related to 2-(Dimethylamino)-4-hydroxybenzamide has shown effects on cell migration. For example, certain N-acylhydrazone derivatives have been reported to significantly reduce cell migration, a finding that correlates with their inhibitory profile against HDAC6. sciforum.net Another study on N'-[4-(dipropylamino)benzylidene]-2-hydroxybenzohydrazide, a compound with a similar benzohydrazide (B10538) core, identified it as an inhibitor of dynamin GTPase, which plays a crucial role in actin polymerization necessary for cell movement. nih.gov This compound was shown to suppress the migration and invasion of H1299 cancer cells. nih.gov

Table 3: Effects of Related Compounds on Cell Migration

| Compound/Class | Mechanism | Effect | Reference |

|---|---|---|---|

| N-Acylhydrazone Derivatives | HDAC6 Inhibition | Reduction of cell migration | sciforum.net |

The direct influence of 2-(Dimethylamino)-4-hydroxybenzamide on inflammatory pathways and metabolic regulation is not well-documented in publicly available research. However, studies on other hydroxybenzophenone and phenylpropanoid compounds have demonstrated anti-inflammatory properties. For instance, 2,4′-Dihydroxybenzophenone has been shown to exert anti-inflammatory effects by inhibiting the TLR4/MD2 signaling pathway and reducing mitochondrial reactive oxygen species production during lipopolysaccharide-induced inflammation. nih.gov Similarly, a phenylpropanoid isolated from Juglans mandshurica demonstrated anti-inflammatory activity by inhibiting NF-κB and MAPK signaling pathways. nih.gov While these compounds are structurally distinct from 2-(Dimethylamino)-4-hydroxybenzamide, their activities highlight the potential for phenolic compounds to modulate inflammatory responses. Further investigation is required to determine if 2-(Dimethylamino)-4-hydroxybenzamide possesses similar capabilities.

Interactions with Microbial Targets

There is currently a lack of specific information in the scientific literature detailing the interactions of 2-(Dimethylamino)-4-hydroxybenzamide with microbial targets.

Antiprotozoal Activities (e.g., Toxoplasma gondii, Plasmodium falciparum, Entamoeba histolytica)

There is currently no specific information available in the reviewed scientific literature detailing the antiprotozoal activity of 2-(Dimethylamino)-4-hydroxybenzamide against Toxoplasma gondii, Plasmodium falciparum, or Entamoeba histolytica. Research on the antiparasitic effects of benzamide derivatives is ongoing, but specific mechanistic studies, inhibitory concentrations, or efficacy data for this particular compound against these protozoa have not been reported in the available public domain.

Antibacterial Activities

Detailed research findings on the specific antibacterial activities and the mechanistic underpinnings of 2-(Dimethylamino)-4-hydroxybenzamide are not available in the currently accessible scientific literature. While the broader class of hydroxybenzamides and related compounds have been a subject of antimicrobial research, specific data, including tables of minimum inhibitory concentrations (MICs) or detailed mechanisms of action for 2-(Dimethylamino)-4-hydroxybenzamide against various bacterial strains, are not documented.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies for Diversification

Future research should prioritize the development of innovative and efficient synthetic strategies to create a diverse library of analogues based on the 2-(Dimethylamino)-4-hydroxybenzamide core. While classical amide bond formation is straightforward, exploring novel catalytic systems and reaction conditions could improve yields, reduce waste, and allow for the introduction of a wider range of functional groups. researchgate.net Methodologies such as late-stage functionalization could enable precise modifications to the benzamide (B126) scaffold, allowing for a detailed exploration of structure-activity relationships (SAR). acs.org Creating a diversified library of related compounds is a crucial step for subsequent screening and optimization efforts, as different substituents can significantly alter biological activity. mdpi.com

Integration of Advanced Artificial Intelligence for Compound Design and Synthesis Planning

High-Throughput Screening and Phenotypic Profiling for New Biological Activities

To uncover previously unknown biological functions of 2-(Dimethylamino)-4-hydroxybenzamide and its derivatives, high-throughput screening (HTS) is an essential strategy. nih.gov HTS allows for the rapid testing of thousands of compounds against a wide range of biological targets, including enzymes, receptors, and whole cells. enamine.net Screening diverse compound libraries increases the probability of identifying "hits" with desired activities. thermofisher.com Beyond target-based screening, phenotypic profiling offers a powerful alternative. This approach involves assessing the effects of compounds on cell morphology, function, or behavior without a preconceived target, which can reveal unexpected mechanisms of action and identify first-in-class therapeutic agents. nih.gov

Exploration of Polypharmacological Profiles and Multi-Targeting Strategies

Polypharmacology, the ability of a single compound to interact with multiple biological targets, is an increasingly recognized concept in drug discovery. gardp.orgresearchgate.net Many effective drugs achieve their therapeutic efficacy by modulating several pathways simultaneously. Future investigations should explore the potential for 2-(Dimethylamino)-4-hydroxybenzamide to act as a multi-target agent. Given that benzamide derivatives are known to interact with a wide range of biological molecules, it is plausible that this compound could possess a polypharmacological profile. walshmedicalmedia.comnih.gov Identifying these multiple targets could reveal synergistic therapeutic effects, explain potential side effects, and open avenues for treating complex, multifactorial diseases. researchgate.net

Structural Biology Studies of Compound-Target Complexes (e.g., X-ray crystallography of co-crystals)

A fundamental understanding of how 2-(Dimethylamino)-4-hydroxybenzamide interacts with its biological targets at an atomic level is critical for rational drug design. Structural biology techniques, particularly X-ray crystallography, are invaluable for this purpose. nih.gov Obtaining a co-crystal structure of the compound bound to a target protein would reveal the precise binding mode, orientation, and key intermolecular interactions (such as hydrogen bonds and hydrophobic contacts). mdpi.com This detailed structural information provides a powerful roadmap for optimizing the compound's structure to enhance potency, improve selectivity, and fine-tune its pharmacokinetic properties, thereby accelerating the development of lead candidates. acs.orgnih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Dimethylamino)-4-hydroxybenzamide, and how can reaction conditions be optimized?

- Methodology : Common routes involve coupling reactions between substituted benzoyl chlorides and dimethylamino-containing amines. For optimization, use continuous flow reactors to improve scalability () and catalysts like TBHP under reflux conditions to enhance yield ( ). Solvent selection (e.g., methanol or ethyl acetate) and temperature control (reflux at ~80°C) are critical for reproducibility. Purification via column chromatography (silica gel, hexane-EtOAc gradient) is recommended ( ).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology : Use X-ray crystallography for definitive structural confirmation, as demonstrated in studies of related benzamide derivatives ( ). Complement this with NMR (¹H/¹³C) to confirm substituent positions and FT-IR to identify functional groups (amide C=O stretch ~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy ().

Q. What safety protocols should be followed when handling 2-(Dimethylamino)-4-hydroxybenzamide?

- Methodology : Adhere to GHS hazard classifications: wear nitrile gloves, safety goggles, and lab coats ( ). Use fume hoods to avoid inhalation of dust (P261, P264). In case of skin contact, wash immediately with water (P302+P352). Store in airtight containers to prevent environmental release (P273) ( ).

Advanced Research Questions

Q. How does the dimethylamino group influence reactivity compared to other amine-substituted benzamides?

- Methodology : Comparative studies using kinetic assays and DFT calculations reveal that the electron-donating dimethylamino group enhances nucleophilicity, accelerating reactions like acylation ( ). For example, in photoinitiator systems, dimethylamino-substituted benzamides exhibit higher reactivity than ethylamino analogs due to reduced steric hindrance ( ).

Q. What computational approaches predict the compound’s physicochemical properties or reaction pathways?

- Methodology : Employ density functional theory (DFT) to calculate lattice energies and hydrogen-bonding interactions ( ). Use databases like PubChem and Reaxys for logP predictions (). Software tools (e.g., Gaussian, ORCA) model reaction pathways, such as domino cyclization, to guide experimental design ( ).

Q. How can contradictory data on biological activity (e.g., receptor binding) be resolved?

- Methodology : Conduct competitive receptor-binding assays (e.g., MOR/KOR/DOR opioid receptors) with radiolabeled ligands to quantify affinity (Ki values) ( ). Validate findings using orthogonal methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Cross-reference with structural analogs to isolate substituent-specific effects ( ).

Q. What strategies improve the compound’s solubility and bioavailability for pharmacological studies?

- Methodology : Modify substituents to balance lipophilicity (logP ~1.3) (). Introduce hydrophilic groups (e.g., hydroxyl) via prodrug design or co-crystallization with cyclodextrins. Solubility assays in PBS (pH 7.4) and DMSO can identify optimal formulations ( ).

Q. How is this compound utilized as a building block in synthesizing complex molecules?

- Methodology : Leverage its amide and dimethylamino groups for Schiff base formation or metal coordination in supramolecular chemistry (). For example, react with aldehydes to generate hydrazone-linked polymers ( ). Optimize coupling reactions using EDC/HOBt in DMF under inert atmospheres ().

Data Contradiction Analysis

Q. Why do studies report varying degrees of photostability for dimethylamino-substituted benzamides?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.